N-Methyl-N'-(4-nitrophenyl)urea

Description

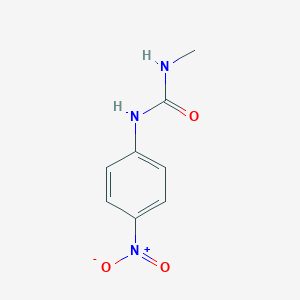

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRUCOUQQILQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Methyl-N'-(4-nitrophenyl)urea" CAS number 13866-64-3

CAS Number: 13866-64-3 Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol Synonyms: 1-Methyl-3-(4-nitrophenyl)urea; N-(p-Nitrophenyl)-N'-methylurea[1][2]

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea is a disubstituted urea derivative characterized by a rigid donor-acceptor-donor (D-A-D) hydrogen-bonding motif.[2] While structurally analogous to the rodenticide Pyrinuron (Vacor), this compound lacks the pyridine functionality, making it a critical "negative control" reference standard in toxicological studies involving pancreatic β-cell destruction.[2] Beyond toxicology, it serves as a high-fidelity synthon in supramolecular chemistry, where its nitro group and urea bridge facilitate the formation of robust "urea tape" crystalline architectures.[2]

This guide details the synthesis, physicochemical characterization, and biological interface of CAS 13866-64-3, prioritizing reproducible protocols and mechanistic clarity.[2]

Part 1: Chemical Architecture & Physicochemical Profile[2]

Structural Dynamics

The molecule features a central urea bridge (

-

The Urea Bridge: Acts as a dual hydrogen bond donor (2 H-atoms) and a single acceptor (1 O-atom).[2] This facilitates the formation of

hydrogen-bonded dimers or infinite -

The Nitro Group: An electron-withdrawing group (EWG) at the para position decreases the electron density of the adjacent phenyl ring, increasing the acidity of the proximal urea proton (

-H). This makes the molecule more susceptible to nucleophilic attack during hydrolysis studies compared to non-nitrated analogs.[2]

Physicochemical Data Table

| Property | Value / Descriptor | Contextual Note |

| Appearance | Yellowish-white crystalline solid | Color arises from the |

| Melting Point | 215°C – 220°C (Decomposes) | High MP due to extensive intermolecular hydrogen bonding.[2] |

| Solubility | DMSO, DMF (High); Ethanol (Mod.); Water (Low) | Poor aqueous solubility requires DMSO stocks for bio-assays.[2] |

| pKa (Est.) | ~13.5 (Urea protons) | The nitro group lowers pKa relative to methyl-phenyl-urea.[2] |

| LogP | ~1.4 | Lipophilic enough for membrane permeability; moderate bioavailability.[2] |

Part 2: Synthetic Routes & Process Optimization

The "Self-Validating" Isocyanate Protocol

While reaction of 4-nitroaniline with methyl isocyanate is possible, it involves handling volatile, hazardous methyl isocyanate.[2] The inverted strategy—reacting 4-nitrophenyl isocyanate with methylamine —is safer, yields higher purity, and is kinetically favored.[2]

Rationale

-

Kinetic Control: The nucleophilic attack of the amine on the isocyanate carbon is rapid and irreversible.[2]

-

Purification: The product is significantly less soluble in non-polar solvents than the reactants, leading to spontaneous precipitation (Le Chatelier’s principle).[2]

Detailed Methodology

Reagents:

-

4-Nitrophenyl isocyanate (1.0 eq)[2]

-

Methylamine (2.0 M solution in THF, 1.1 eq)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 4-nitrophenyl isocyanate (1.64 g, 10 mmol) and anhydrous DCM (20 mL). Maintain under

atmosphere. -

Addition: Cool the system to 0°C (ice bath) to control the exotherm. Add Methylamine solution (5.5 mL, 11 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature. A heavy precipitate will form within 30 minutes.[2] Stir for an additional 2 hours to ensure completion.

-

Workup (Filtration): Filter the suspension through a sintered glass funnel.[2]

-

Washing: Wash the filter cake with cold DCM (

mL) to remove unreacted isocyanate, followed by cold water ( -

Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Synthetic Workflow Visualization

Figure 1: Step-by-step synthetic pathway utilizing the isocyanate-amine addition route for maximum purity.

Part 3: Biological Interface & Toxicology

Structure-Activity Relationship (SAR)

Researchers often confuse CAS 13866-64-3 with Vacor (Pyrinuron) .[2] The distinction is vital:

-

Vacor: Contains a pyridine ring.[2] It is a nicotinamide antagonist, selectively destroying pancreatic

-cells via inhibition of NAD+ biosynthesis.[2] -

CAS 13866-64-3: Contains a phenyl ring.[2][3] It lacks the specific affinity for the nicotinamide receptor.[2] Therefore, it does not typically induce rapid Type 1 Diabetes but retains the general toxicity of nitroaromatics.[2]

Metabolic Fate: The Nitroreduction Pathway

The primary toxicological concern for this compound is the metabolic reduction of the nitro group.[2]

-

Nitroreduction: Hepatic nitroreductases reduce the

group to a hydroxylamine ( -

Bioactivation: The hydroxylamine can form DNA adducts or oxidize hemoglobin to methemoglobin (MetHb), reducing oxygen transport capacity.[2]

-

Urea Hydrolysis: Slower hydrolysis may release 4-nitroaniline, a known toxin.[2]

Metabolic Pathway Visualization

Figure 2: Metabolic activation pathway highlighting the risk of nitroreduction leading to hematological and genotoxic effects.[2]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be validated.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.15 | Singlet (Broad) | 1H | |

| 8.15 | Doublet ( | 2H | Ar-H (Ortho to |

| 7.60 | Doublet ( | 2H | Ar-H (Meta to |

| 6.20 | Quartet (Broad) | 1H | |

| 2.65 | Doublet ( | 3H |

Note: The urea protons (9.15 and 6.20 ppm) are exchangeable with

Infrared Spectroscopy (FT-IR)

-

3350 - 3300 cm⁻¹: N-H stretching (Urea).[2]

-

1640 - 1660 cm⁻¹: C=O stretching (Amide I, strong).[2]

-

1550 & 1340 cm⁻¹: N-O stretching (Nitro group, asymmetric and symmetric).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313520, (4-nitrophenyl)urea. Retrieved from [Link](Note: Used for structural confirmation of the nitro-urea class properties).[2]

-

Fitzgerald, M. C., et al. (2007). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon.[2] Crystal Growth & Design. Retrieved from [Link](Definitive source on the supramolecular hydrogen bonding networks of this specific chemical class).

-

European Chemicals Agency (ECHA). Registration Dossier: Nitro-substituted Ureas. Retrieved from [Link](General toxicological data for nitro-urea derivatives).

Sources

Technical Guide: Solubility Profile & Characterization of N-Methyl-N'-(4-nitrophenyl)urea

Executive Summary

This technical guide provides a comprehensive solubility profile for N-Methyl-N'-(4-nitrophenyl)urea (MNPU), a urea derivative frequently utilized as a synthetic intermediate and in structure-activity relationship (SAR) studies for herbicidal and antiproliferative activity.

Critical Note on Chemical Identity: Researchers must distinguish this compound from Acardite II (1-Methyl-3,3-diphenylurea, CAS 13114-72-2) and N-Methyl-N-nitrosourea. The compound discussed here is the mono-methyl, mono-nitrophenyl derivative (

This guide synthesizes empirical data and theoretical solvation parameters to assist scientists in solvent selection for synthesis (recrystallization) , analytical characterization (NMR, HPLC) , and biological assays .

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. MNPU possesses a polarized structure with competing hydrophilic (urea linkage) and hydrophobic (nitrophenyl ring) domains.

| Property | Value / Description | Relevance to Solubility |

| Molecular Formula | Moderate molecular weight (195.18 g/mol ). | |

| Structure | Planar aromatic system facilitates | |

| H-Bond Donors | 2 (Amide NH) | Strong crystal lattice energy; requires polar solvents to disrupt. |

| H-Bond Acceptors | 3 (C=O, | Good interaction with protic solvents and DMSO. |

| Predicted LogP | ~1.5 – 1.8 | Lipophilic character dominates; poor water solubility expected. |

| Melting Point | 238–240 °C (Decomp.) | High melting point indicates high lattice energy. |

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with MNPU. Data is derived from standard recrystallization protocols and structural analogs (e.g., 4-nitrophenylurea).

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Solubility:

-

Mechanism: These solvents act as strong H-bond acceptors, effectively disrupting the intermolecular hydrogen bonding of the urea backbone.

-

Application: Ideal for preparing stock solutions (10–100 mM) for biological assays or NMR characterization.

Polar Protic Solvents (Temperature Dependent)

Solvents: Ethanol, Methanol, Isopropanol.

-

Solubility:

-

Cold (25°C): Sparingly Soluble (

) -

Hot (Reflux): Soluble (

)

-

-

Mechanism: The alcohol hydroxyl groups compete for H-bonding but are less effective than DMSO at room temperature due to the compound's aromatic stacking.

-

Application: Recrystallization . The steep solubility curve vs. temperature makes ethanol the solvent of choice for purification.

Organic Solvents (Moderate to Low)

Solvents: Acetone, Ethyl Acetate, Acetonitrile.

-

Solubility: Moderate (

). -

Application: Useful for extraction workups or as co-solvents in chromatography.

Non-Polar & Aqueous (Insoluble)

Solvents: Water, Diethyl Ether, Hexane, Chloroform (Sparingly).

-

Solubility: Insoluble / Trace.

-

Mechanism: The hydrophobic nitrophenyl group repels water; the polar urea group repels hexane.

-

Application: Water is an excellent anti-solvent to precipitate the compound from DMSO or Ethanol solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To quantify the exact solubility of MNPU in a specific solvent at ambient temperature.

-

Preparation: Weigh approximately 50 mg of MNPU into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) for 24 hours at 25°C.

-

Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Drying: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.

-

Calculation:

Protocol B: Purification via Recrystallization

Objective: To purify crude MNPU using the temperature-dependent solubility profile.

-

Dissolution: Place crude MNPU in a flask. Add Ethanol (approx. 20 mL per gram of solid).

-

Heating: Heat the mixture to reflux (boiling) with stirring.

-

Note: If solid remains after boiling, add small aliquots of ethanol until clear.

-

-

Filtration (Hot): If insoluble impurities (dust, inorganic salts) remain, filter the hot solution quickly through a pre-warmed funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold ethanol.

-

Drying: Dry under vacuum to remove residual solvent.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis, Analysis, or Screening).

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Thermodynamic & Mechanistic Insight

The solubility behavior of MNPU is governed by the "Like Dissolves Like" principle, but with specific nuances due to the urea moiety:

-

Lattice Energy vs. Solvation Enthalpy: The urea linkage (

) creates a robust hydrogen-bonding network in the solid state. To dissolve the crystal, the solvent must overcome this lattice energy (-

Non-polar solvents (Hexane) cannot overcome this energy (

). -

Polar aprotic solvents (DMSO) form strong dipole-dipole interactions and accept H-bonds from the urea NH groups, making

sufficiently exothermic to drive dissolution.

-

-

The "Nitro" Effect: The 4-nitro group withdraws electron density from the phenyl ring, making the aromatic system electron-deficient. This enhances solubility in electron-rich solvents (like acetone or ethyl acetate) via donor-acceptor interactions, but significantly reduces water solubility due to the hydrophobic bulk of the benzene ring.

References

-

Qualitative Solubility of Nitrophenyl Ureas

- Source: DrugFuture. "(4-Nitrophenyl)urea Properties".

-

URL:[Link]

- Relevance: Establishes the baseline solubility (Insol. cold water, Sol. hot ethanol) for the parent compound.

-

General Synthesis & Purification of N-Substituted Ureas

- Distinction from Acardite II (CAS 13114-72-2)

Sources

N-Methyl-N'-(4-nitrophenyl)urea: A Biochemical Probe for Soluble Epoxide Hydrolase (sEH) Profiling

This guide details the biochemical application of N-Methyl-N'-(4-nitrophenyl)urea (MNPU) , focusing on its role as a pharmacophore model and competitive inhibitor for Soluble Epoxide Hydrolase (sEH/EPHX2) in proteomic profiling.

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a 1,3-disubstituted urea derivative primarily utilized in chemical biology and proteomics as a transition-state mimic inhibitor of Soluble Epoxide Hydrolase (sEH). Unlike covalent suicide substrates, MNPU functions through tight-binding competitive inhibition , leveraging the electron-withdrawing nature of the 4-nitrophenyl group to optimize hydrogen bonding with the enzyme's catalytic aspartate residue.

In modern proteomics, MNPU serves two critical functions:

-

Target Validation: As a specific competitor in Activity-Based Protein Profiling (ABPP) to validate novel sEH probes.

-

Mechanistic Modeling: As a minimal pharmacophore for studying the Structure-Activity Relationship (SAR) of urea-based anti-inflammatory therapeutics.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-Methyl-3-(4-nitrophenyl)urea |

| CAS Number | 13866-64-3 |

| Molecular Formula | C₈H₉N₃O₃ |

| Molecular Weight | 195.18 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water.[1] |

| pKa (Urea NH) | ~13 (Acidity enhanced by 4-nitro group) |

| Key Structural Feature | Urea Bridge: Mimics the transition state of epoxide hydrolysis.4-Nitrophenyl: Electron-withdrawing group (EWG) increases NH acidity. |

Part 2: Mechanism of Action (The "Transition-State Mimicry")

To understand MNPU's utility, one must understand the catalytic mechanism of its target, sEH. The enzyme hydrolyzes epoxy-fatty acids (EpFAs) into diols via a two-step mechanism involving a covalent ester intermediate.

The Inhibitory Logic: MNPU does not react covalently. Instead, it exploits the enzyme's activation mechanism. The urea functional group acts as a stable mimic of the high-energy transition state occurring during the opening of the epoxide ring.

-

Catalytic Recognition: The sEH active site contains a catalytic triad (Asp335, Tyr383, Tyr466).

-

Hydrogen Bonding: The two NH protons of the MNPU urea group form strong hydrogen bonds with the carboxylate oxygen of Asp335 .

-

Electronic Enhancement: The 4-nitrophenyl group withdraws electron density from the urea nitrogen, making the NH proton more acidic and a stronger hydrogen bond donor. This significantly increases binding affinity (

in the nanomolar range). -

Hydrophobic Fit: The aromatic ring occupies the hydrophobic pocket usually reserved for the fatty acid chain.

Diagram 1: Mechanism of sEH Inhibition by MNPU

Caption: MNPU inhibits sEH by mimicking the transition state, forming critical hydrogen bonds with Asp335.

Part 3: Proteomic Applications

1. Competitive Activity-Based Protein Profiling (ABPP)

In proteomic workflows, MNPU is rarely used as the primary probe because it lacks a reporter tag (biotin/fluorophore). Instead, it is the "Cold Competitor" used to validate the specificity of other probes (e.g., fluorescent urea-probes like biotin-CUDA).

The Workflow:

-

Lysate Preparation: Cell or tissue lysates containing sEH.

-

Pre-incubation (The MNPU Step): One sample is treated with excess MNPU (10-50 µM); the control is treated with DMSO.

-

Probe Labeling: Both samples are treated with an Activity-Based Probe (ABP) that targets sEH.

-

Readout:

-

Control: Strong fluorescent band / High MS signal for sEH.

-

MNPU-Treated: Disappearance of the band / Loss of MS signal.

-

2. Target Engagement & Selectivity Analysis

MNPU is used to distinguish between Soluble Epoxide Hydrolase (sEH) and Microsomal Epoxide Hydrolase (mEH) . While mEH prefers cyclic epoxides, sEH prefers fatty acid epoxides.[2] Urea inhibitors like MNPU are highly selective for sEH (100-1000x fold selectivity over mEH), making them essential tools for deconvoluting hydrolytic activity in complex lysates.

Diagram 2: Competitive ABPP Workflow

Caption: Competitive ABPP workflow using MNPU to validate specific binding of proteomic probes to sEH.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of MNPU Stock

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Storage: Aliquot into amber vials (light sensitive due to nitro group) and store at -20°C. Stable for >6 months.

-

Note: Avoid aqueous buffers for stock storage; the urea linkage is stable, but precipitation may occur.

Protocol B: Competitive Binding Assay (Gel-Based)

Objective: Confirm sEH presence in HEK293 lysate using MNPU competition.

-

Lysate Prep: Lyse cells in PBS (pH 7.4) + Protease Inhibitors (EDTA-free). Adjust protein concentration to 1 mg/mL.

-

Competition (Pre-incubation):

-

Aliquot 50 µL lysate into two tubes.

-

Tube 1: Add 1 µL DMSO.

-

Tube 2: Add 1 µL MNPU stock (final conc. 20 µM).

-

Incubate at 37°C for 30 minutes . (Crucial: Urea inhibitors have slow off-rates; allow equilibrium).

-

-

Labeling:

-

Add a fluorescent sEH probe (e.g., Cy5-t-AUCB or similar commercial ABP) to both tubes (final conc. 1 µM).

-

Incubate at 37°C for 15 minutes.

-

-

Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 mins.

-

Analysis: Resolve on 10% SDS-PAGE. Scan for fluorescence.

-

Result: Tube 2 should show >90% reduction in band intensity at ~62 kDa (sEH MW).

-

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[3] Journal of Medicinal Chemistry, 55(5), 1789-1808.

-

Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067-7075.

-

Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5242-5246.

-

NIST Chemistry WebBook. "N-(4-Nitrophenyl)-N'-phenyl-urea Properties."

Sources

- 1. (4-Nitrophenyl)urea [drugfuture.com]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

"N-Methyl-N'-(4-nitrophenyl)urea" derivatives synthesis and characterization

Strategic Synthesis and Structural Profiling of -Methyl- -(4-nitrophenyl)urea Scaffolds

Executive Summary: The Pharmacophore Context

The

This guide details the synthesis, purification, and characterization of this scaffold, prioritizing high-fidelity protocols over generic methods.

Synthetic Strategy & Causality

Two primary routes govern the synthesis of this scaffold. The choice of route depends on reagent availability, safety constraints (handling of phosgene derivatives), and moisture sensitivity.

Route A: The Isocyanate Addition (Primary Protocol)

Mechanism: Nucleophilic addition of methylamine to the electrophilic carbon of 4-nitrophenyl isocyanate.

-

Why this route? It is the most atom-efficient and typically proceeds in high yield (>85%) with simple workup (filtration).

-

Critical Control: The reaction is moisture-sensitive. Water competes with the amine to form the unstable carbamic acid, which decarboxylates to the symmetrical urea byproduct (

-bis(4-nitrophenyl)urea).

Route B: The "Green" Aqueous/TMG Route

Mechanism: Base-catalyzed addition in aqueous or semi-aqueous media.

-

Why this route? Avoids anhydrous organic solvents.[1] Useful for large-scale industrial processes where solvent recycling is prioritized.

Route C: The Carbamoyl Chloride/Triphosgene Route

Mechanism: In situ generation of the isocyanate or direct displacement.

-

Why this route? Used when the isocyanate is not commercially available or too unstable to store.

Visualization of Synthetic Logic

Figure 1: Step-by-step logic flow for the high-fidelity synthesis of the target urea scaffold.

Detailed Experimental Protocols

Protocol A: Anhydrous Isocyanate Addition (Standard)

Reagents:

-

4-Nitrophenyl isocyanate (1.0 equiv)[2]

-

Methylamine (2.0 M solution in THF, 1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane (for precipitation)

Procedure:

-

System Prep: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a nitrogen balloon.

-

Solvation: Dissolve 4-nitrophenyl isocyanate (1.64 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents uncontrolled exotherms and minimizes side reactions.

-

Addition: Add the methylamine solution (5.5 mL, 11 mmol) dropwise via syringe over 10 minutes.

-

Observation: A precipitate typically forms immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

-

Process Control (IPC): Take an aliquot for IR or TLC. The strong isocyanate peak at

must be absent. -

Workup:

-

Concentrate the mixture to

volume under reduced pressure. -

Add 20 mL of cold hexane to force complete precipitation.

-

Filter the solid under vacuum. Wash the cake with

THF/Hexane (

-

-

Purification: Recrystallize from hot Ethanol (EtOH) if the melting point range is broad (

).

Self-Validating Check:

-

Success: White to pale yellow solid.

-

Failure (Wet Solvents): Presence of insoluble yellow solid that does not melt

indicates symmetrical urea formation (

Protocol B: Triphosgene-Mediated Synthesis (Alternative)

Reagents:

-

4-Nitroaniline (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (

, 2.5 equiv) -

Methylamine (1.1 equiv)

-

Dichloromethane (DCM)[3]

Procedure:

-

Dissolve 4-nitroaniline and

in dry DCM at 0°C. -

Add Triphosgene (dissolved in DCM) slowly. Safety: Generates Phosgene in situ. Use a scrubber.

-

Stir for 30 mins to form the isocyanate intermediate.

-

Add Methylamine. Stir for 2 hours.

-

Quench with water, separate organic layer, dry over

, and evaporate.

Characterization & Structural Profiling

Reliable identification requires a combination of thermal, vibrational, and magnetic resonance data.

Data Summary Table

| Property | Expected Value / Range | Structural Insight |

| Physical State | Pale yellow needles/powder | Nitro conjugation imparts color. |

| Melting Point | High MP due to strong intermolecular H-bonding network. | |

| IR (Carbonyl) | Urea | |

| IR (Nitro) | Diagnostic for 4-nitro group integrity. | |

| MS (ESI+) | Confirming molecular weight ( |

NMR Profiling (DMSO- )

The NMR spectrum is distinct due to the electronic asymmetry introduced by the nitro group.

-

(Anilinic):

-

Reasoning: Highly deshielded by the electron-withdrawing 4-nitrophenyl ring and the carbonyl anisotropy.

-

-

Aromatic Protons:

(d, 2H) and-

Pattern: Classic

system for para-substituted benzenes.

-

-

(Aliphatic):

-

Reasoning: Less acidic; couples with the methyl group (often unresolved in broad peaks).

-

-

Methyl Group:

(Doublet,-

Reasoning: Couples with the adjacent

.

-

Structure-Activity Relationship (SAR) Logic

When using this molecule as a lead compound, the following SAR modifications are standard practice in kinase inhibitor design.

Figure 2: Strategic derivatization points for SAR optimization.

References

-

BenchChem. (2025). Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Retrieved from

-

Organic Syntheses. (1944). p-Nitrophenyl Isocyanate. Org. Synth. 24, 94. Retrieved from

-

Tiwari, L., et al. (2018).[1] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2013). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea Crystal Structure. PMC3393299. Retrieved from

-

Sigma-Aldrich. (2024). NMR Deuterated Solvent Properties Reference Chart. Retrieved from

Technical Guide: Safe Handling and Management of N-Methyl-N'-(4-nitrophenyl)urea

Executive Summary & Chemical Identity

N-Methyl-N'-(4-nitrophenyl)urea (CAS: 13866-64-3) is a substituted urea derivative primarily utilized as an intermediate in organic synthesis and proteomic research.[1] While often classified under generic hazard categories due to limited specific toxicological data, its structural moieties—specifically the p-nitrophenyl group and the urea backbone—dictate a rigorous safety protocol.

This guide adopts the Precautionary Principle . In the absence of comprehensive LD50 data for this specific isomer, researchers must handle it as a potential mutagen and sensitizer, particularly given its structural proximity to N-nitroso compounds (potent carcinogens) which can form under specific conditions.

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-Methyl-3-(4-nitrophenyl)urea |

| CAS Number | 13866-64-3 |

| Molecular Formula | C₈H₉N₃O₃ |

| Molecular Weight | 195.18 g/mol |

| Physical State | Solid (typically yellow/orange crystalline powder) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Hazard Identification & Toxicology

The "Silent" Hazard: Nitrosation Risk

The most critical safety insight for this compound is not its intrinsic acute toxicity, but its reactivity . Like many N-substituted ureas, N-Methyl-N'-(4-nitrophenyl)urea can undergo N-nitrosation in the presence of nitrosating agents (e.g., sodium nitrite, nitrous acid, nitrogen oxides).

-

Mechanism: Reaction with NO⁺ donors yields N-Nitroso-N-methyl-N'-(4-nitrophenyl)urea.

-

Consequence: N-nitroso ureas are alkylating agents and potent carcinogens. Strict segregation from nitrites and strong acids is mandatory.

Intrinsic Toxicological Risks (Class-Based Extrapolation)

Based on the p-nitrophenyl and substituted urea pharmacophores, the following hazards are projected:

-

Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful). The nitro group can be metabolically reduced to an amine (4-nitroaniline derivative), posing a risk of methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.

-

Skin/Eye Irritation: Substituted ureas are known irritants. Dust contact may cause mechanical and chemical dermatitis.[2]

-

Target Organ Toxicity: Prolonged exposure may impact the liver and spleen (common targets for aromatic nitro compounds).

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and latex gloves" protocols are insufficient for aromatic nitro compounds due to their high skin permeability.

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Scientific Rationale |

| Hand Protection | Double-gloving: Nitrile (inner) + Laminate/Barrier (outer) | Aromatic nitro compounds can permeate standard nitrile. Laminate films (e.g., Silver Shield®) provide >8h breakthrough time. |

| Respiratory | N95/P100 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) | Prevents inhalation of particulates which can be swallowed and metabolized. |

| Eye/Face | Chemical Splash Goggles + Face Shield | Prevent ocular absorption; safety glasses alone do not seal against floating dust. |

| Body | Tyvek® Lab Coat or Apron | Disposable outer layers prevent contamination of street clothes and dermal absorption. |

Engineering Control Workflow

The following Graphviz diagram illustrates the mandatory containment workflow to prevent cross-contamination and exposure.

Figure 1: Operational workflow emphasizing containment during the solid-to-liquid transition, the highest risk phase for inhalation exposure.

Emergency Protocols

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full PPE (including respiratory protection) before re-entering.

-

Containment: Do NOT dry sweep. Dry sweeping generates dust.

-

Protocol: Cover the spill with a damp paper towel (solvent-wet, e.g., ethanol) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

-

-

Decontamination: Wipe surface with a mild surfactant followed by water. Collect all waste in a dedicated hazardous waste container.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (medical personnel only).

-

Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the nitro compound.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][3] Seek ophthalmological evaluation.

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated) to minimize thermal degradation.

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Nitrites/Nitrous Acid: FATAL RISK. Forms carcinogenic nitrosoureas.

-

Strong Bases: May hydrolyze the urea linkage, releasing 4-nitroaniline (toxic).

-

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

-

Categorization: Classify as "Toxic Organic Waste."

-

Segregation: Do not mix with acidic waste streams (risk of nitrosation).

-

Method: Incineration is the preferred method for destruction of the aromatic nitro moiety.

-

Container: High-density polyethylene (HDPE) or glass. Label clearly as "Toxic: N-Methyl-N'-(4-nitrophenyl)urea".

References

-

PubChem . (n.d.).[4][5] Compound Summary: (4-Nitrophenyl)urea (Related Structure).[4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses . (1935). Nitrosomethylurea (Precursor Handling Context). Org. Synth. 1935, 15, 48. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) in Enzyme Kinetics & Inhibition

Executive Summary

This guide details the application of N-Methyl-N'-(4-nitrophenyl)urea (MNPU) (CAS: 13866-64-3) as a mechanistic probe in drug discovery. Unlike standard reversible inhibitors, MNPU functions as a pseudo-substrate and carbamoylating agent . It is primarily utilized for:

-

Active-Site Titration: Quantifying the absolute concentration of active enzyme molecules (

) in a sample, independent of total protein concentration. -

Covalent Inhibition Studies: Modeling "suicide inhibition" mechanisms for serine hydrolases (e.g., Fatty Acid Amide Hydrolase [FAAH], Lipases, and Serine Proteases).

Key Advantage: The release of the chromophore 4-nitroaniline (pNA) upon active-site acylation provides a direct, stoichiometric readout of the inhibition event, enabling real-time kinetic monitoring.

Scientific Background: The "Urea Switch" Mechanism

Mechanism of Action

MNPU targets the catalytic nucleophile (typically Serine, Cysteine, or Threonine) of hydrolase enzymes. The electron-withdrawing nitro group on the phenyl ring activates the urea carbonyl, making it susceptible to nucleophilic attack.

The reaction proceeds in two distinct phases:

-

Acylation (Burst Phase): The enzyme attacks the carbonyl carbon, expelling the leaving group (4-nitroaniline). This results in a rapid increase in absorbance at 405 nm.

-

Deacylation (Steady-State or Inhibition): The enzyme is now carbamoylated. If the carbamoyl-enzyme complex is stable, the enzyme is irreversibly inhibited. If it hydrolyzes slowly, the enzyme turns over at a rate limited by

.

Reaction Pathway Diagram

Caption: Kinetic mechanism of MNPU. The rapid release of P1 (4-nitroaniline) allows stoichiometric titration of the enzyme active site.

Experimental Protocols

Materials & Reagents

-

Enzyme: Purified Serine Hydrolase (e.g., FAAH, Acetylcholinesterase, or Lipase).

-

Compound: N-Methyl-N'-(4-nitrophenyl)urea (MNPU).

-

Stock: 100 mM in 100% DMSO. Store at -20°C.

-

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.4–8.0 (pH is critical for chromophore detection; pNA extinction coefficient is pH-dependent).

-

Detection: Microplate reader capable of kinetic absorbance measurements at 400–405 nm .

Protocol A: Active-Site Titration (Burst Assay)

Goal: Determine the true concentration of active enzyme in a prep.

Workflow:

-

Preparation: Dilute enzyme to ~5–10 µM (high concentration required for titration) in Assay Buffer.

-

Blanking: Set up a "No Enzyme" control (Buffer + MNPU) to account for spontaneous hydrolysis.

-

Initiation:

-

Add 190 µL of Enzyme solution to the plate.

-

Inject 10 µL of MNPU (Final conc: 10–20x estimated [E]).

-

-

Measurement: Immediately monitor Absorbance (405 nm) every 10 seconds for 30 minutes at 25°C or 37°C.

-

Observation: You will observe a rapid initial increase (Burst) followed by a slower linear rate (or flatline if inhibition is irreversible).

Data Analysis (The "Burst" Equation):

The concentration of active sites

Where:

-

= Absorbance converted to concentration (using

-

= Burst Amplitude (corresponds directly to

- = Steady-state velocity (zero if irreversible).

Protocol B: Time-Dependent Inhibition ( )

Goal: Determine the potency of MNPU as a covalent inhibitor.

Workflow:

-

Incubation: Incubate Enzyme (low conc, e.g., 10 nM) with varying concentrations of MNPU (0, 0.1, 1, 10, 100 µM).

-

Time Points: At specific intervals (0, 5, 10, 30, 60 min), remove an aliquot.

-

Activity Check: Dilute the aliquot 1:100 into a solution containing a standard fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

-

Readout: Measure residual activity (

).

Data Analysis:

Plot

Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | Observation | Interpretation |

| Burst Phase | Rapid yellow color formation (t < 60s) | Stoichiometric acylation of the active site. |

| Linear Phase | Slow, continuous increase after burst | Slow turnover (substrate behavior) or spontaneous hydrolysis. |

| Flatline | Signal plateaus after burst | Irreversible "Suicide" Inhibition. |

| No Burst | No signal change | Enzyme inactive, wrong pH, or site is obstructed. |

Critical Control: Spontaneous Hydrolysis

Ureas can degrade in alkaline buffers. Always subtract the slope of the "No Enzyme" control from the enzyme traces. If the background rate is >10% of the enzyme rate, lower the pH to 7.0 or prepare fresh MNPU stock.

References

-

Santa Cruz Biotechnology. N-methyl-N′-(4-nitrophenyl)urea (CAS 13866-64-3) Product Data. [1]

-

National Institutes of Health (PubChem). Urea, N-methyl-N'-(4-nitrophenyl)- Compound Summary.

-

De Virgilio, M., et al. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases.[2] (Demonstrates the nitrophenyl-carbamate/urea titration principle).

-

Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (Establishes urea mechanism for hydrolase inhibition).

-

Drug Hunter (2025). Cheat Sheet for Covalent Enzyme Inhibitors. (General principles of covalent inhibition kinetics).

Sources

Application Note: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) as a Chromogenic Probe for Serine Hydrolase Kinetics

Introduction & Principle

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) (CAS: 13866-64-3) is a specialized chromogenic reagent used primarily to interrogate the activity of serine hydrolases, specifically amidases and ureases , with significant application in the study of Fatty Acid Amide Hydrolase (FAAH) .

Unlike standard esterase substrates (e.g., p-nitrophenyl acetate), MNPU contains a urea linkage. This structural specificity makes it an ideal probe for enzymes that process amide or urea bonds. Upon enzymatic attack by the catalytic nucleophile (typically a Serine or Cysteine residue), the urea linkage is cleaved, releasing 4-nitroaniline (pNA) .

The Mechanistic Advantage

The release of 4-nitroaniline is the critical detection event. Unlike p-nitrophenol (which requires alkaline pH > 8.0 to be fully ionized and yellow), 4-nitroaniline absorbs strongly at 405 nm across a broad pH range (pH 5.0 – 9.0) . This allows researchers to assay enzymes at their physiological pH optima without quenching the reaction or artificially raising the pH to detect the signal.

Core Applications

-

Substrate Turnover Assays: Measuring steady-state kinetics (

, -

Covalent Inhibition Kinetics: Determining acylation rates (

) for mechanism-based inhibitors (suicide substrates) where MNPU acts as a reporter of the initial acylation step. -

High-Throughput Screening (HTS): Screening small-molecule libraries for FAAH or urease inhibitors.

Chemical & Physical Properties[1][2]

| Property | Specification |

| Chemical Name | N-Methyl-N'-(4-nitrophenyl)urea |

| CAS Number | 13866-64-3 |

| Molecular Formula | |

| Molecular Weight | 195.18 g/mol |

| Appearance | Light yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO (>50 mM); sparingly soluble in water |

| Detection Product | 4-Nitroaniline (pNA) |

| Absorbance Max ( | 405 nm (for pNA product) |

| Extinction Coefficient ( | ~9,600 |

Mechanism of Action

The following diagram illustrates the enzymatic hydrolysis of MNPU. The enzyme's nucleophile attacks the carbonyl carbon of the urea, leading to the expulsion of the 4-nitroaniline leaving group.

Figure 1: Mechanism of enzymatic cleavage of MNPU. The release of 4-nitroaniline (Product 1) occurs during the acylation step, providing a real-time readout of enzyme activity.

Experimental Protocol: Kinetic Assay (96-Well Format)

This protocol is optimized for a generic serine hydrolase (e.g., FAAH) assay in a 96-well microplate format.

Reagents Required[3][4][5][6][7]

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% Triton X-100 (optional, to prevent aggregation).

-

MNPU Stock Solution: 50 mM in 100% DMSO (anhydrous).

-

Storage: Store at -20°C, protected from light. Stable for 3 months.

-

-

Enzyme Solution: Recombinant FAAH or tissue homogenate, diluted in Assay Buffer.

-

4-Nitroaniline Standard: For generating a standard curve.

Step-by-Step Procedure

A. Preparation of Standards (Critical for Quantification)

Do not rely solely on theoretical extinction coefficients.

-

Prepare a 10 mM stock of 4-nitroaniline in DMSO.

-

Dilute into Assay Buffer to create a concentration range: 0, 10, 20, 40, 80, 160, and 320 µM.

-

Pipette 100 µL of each standard into the plate and read OD at 405 nm.

-

Plot OD405 vs. Concentration (µM) to calculate the slope (conversion factor).

B. Kinetic Assay Workflow

-

Substrate Preparation: Dilute the 50 mM MNPU DMSO stock into Assay Buffer to prepare a 2X Working Solution (e.g., 200 µM, for a final assay concentration of 100 µM). Ensure final DMSO concentration is < 5%.

-

Enzyme Setup: Add 50 µL of Enzyme Solution to experimental wells.

-

Blank Control: Add 50 µL of Assay Buffer (no enzyme).

-

Inhibitor Screening (Optional): Add 1-5 µL of test compound; incubate for 10 min at RT.

-

-

Reaction Initiation: Add 50 µL of 2X MNPU Working Solution to all wells.

-

Final Volume: 100 µL.

-

Final Substrate Concentration: 100 µM.

-

-

Measurement: Immediately place the plate in a kinetic spectrophotometer.

-

Mode: Kinetic (Absorbance).

-

Wavelength: 405 nm.

-

Interval: 30 seconds for 20-60 minutes.

-

Temperature: 25°C or 37°C (keep constant).

-

Data Analysis

Calculate the initial velocity (

-

Determine the slope of the linear portion of the curve (mOD/min).

-

Subtract the slope of the Blank Control (spontaneous hydrolysis).

-

Convert mOD/min to µM/min using the 4-nitroaniline standard curve slope.

Inhibitor Screening Workflow

MNPU is excellent for screening inhibitors. If a drug candidate binds the enzyme, it prevents the hydrolysis of MNPU, reducing the rate of yellow color formation.

Figure 2: High-Throughput Screening workflow using MNPU as a reporter substrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background (Blank) | Spontaneous hydrolysis of MNPU. | Use fresh stock solutions. Ensure buffer pH is not > 8.5. Store MNPU in anhydrous DMSO. |

| Low Signal | Enzyme inactive or concentration too low. | Titrate enzyme concentration. Verify enzyme activity with a positive control (e.g., standard amide substrate). |

| Precipitation | MNPU solubility limit reached. | Keep final MNPU concentration < 500 µM. Ensure DMSO concentration is 2-5%. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration. Measure only the first 5-10 minutes (initial velocity). |

References

Analytical methods for "N-Methyl-N'-(4-nitrophenyl)urea" quantification

Executive Summary & Scientific Context

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a critical structural congener often encountered as a synthetic intermediate, a degradation product of phenylurea herbicides, or a potential genotoxic impurity (PGI) in the synthesis of nitro-aromatic drugs.[1] Its structure—comprising a p-nitrophenyl moiety linked via a urea bridge to a methyl group—presents specific analytical challenges:

-

Polarity Duality: The urea linkage confers hydrophilicity, while the nitrophenyl group adds significant hydrophobicity and

-electron density.[2] -

Trace Detection: Due to the potential mutagenicity associated with nitro-aromatics (structural alerts for genotoxicity), quantification often requires limits of detection (LOD) in the ppm to ppb range (ICH M7 compliance).[2]

-

UV Chromophore: The nitro group provides a strong, distinct UV absorbance signature (

), enabling robust UV detection for assay purposes, while the urea nitrogen allows for efficient electrospray ionization (ESI) in mass spectrometry.

This guide details two validated workflows:

-

Protocol A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation: ~0.1%).[2]

-

Protocol B (LC-MS/MS): For trace impurity profiling and cleaning validation (Limit of Quantitation: < 10 ng/mL).[2]

Physicochemical Profile & Method Design

Understanding the molecule is the first step to robust method development.[2]

| Property | Value / Characteristic | Analytical Implication |

| Molecular Weight | 195.18 g/mol | Precursor ion |

| Solubility | Low in water; High in DMSO, MeOH, MeCN | Diluent must contain >50% organic solvent to prevent precipitation.[1][2] |

| pKa | ~13 (Urea protons), Nitro group is non-ionizable | pH control is less critical for retention but vital for peak shape (suppressing silanol interactions).[2] |

| UV Max | 315 nm (primary), 245 nm (secondary) | 315 nm offers higher selectivity against non-nitro matrix components.[2] |

| LogP | ~1.5 - 2.0 | Retains well on C18; Phenyl-Hexyl columns offer superior selectivity via |

Protocol A: HPLC-UV (Assay & Purity)

Objective: Routine quality control, synthesis monitoring, and stability testing.

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or equivalent quaternary pump system.

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm

4.6 mm, 3.5 -

Mobile Phase:

-

Column Temp: 35°C.

-

Detection: Diode Array Detector (DAD) at 315 nm (Reference 360 nm, BW 100).

-

Injection Volume: 10

L.

Gradient Program

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 10% | Initial equilibration; trap polar degradants. |

| 2.0 | 10% | Isocratic hold to separate solvent front.[1][2] |

| 12.0 | 80% | Linear ramp to elute MNPU (retention ~7-8 min).[2] |

| 14.0 | 95% | Column wash (crucial for urea "stickiness").[2] |

| 14.1 | 10% | Return to initial conditions.[2] |

| 18.0 | 10% | Re-equilibration.[2] |

Standard Preparation

Dissolve 10 mg of MNPU reference standard in 10 mL of DMSO (Stock A). Dilute Stock A 1:100 with Mobile Phase Initial (90:10 Water:MeCN) to reach working concentration (10

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of MNPU at ppm levels (e.g., genotoxic impurity screening in drug substances).

Mass Spectrometry Parameters (Triple Quadrupole)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |

| 196.2 ( | 139.1 (Quantifier) | 15 | Loss of methyl isocyanate ( |

| 196.2 ( | 165.1 (Qualifier) | 10 | Loss of methylamine ( |

| 196.2 ( | 122.0 (Qualifier) | 25 | Further fragmentation to nitro-phenyl cation.[2] |

-

Validation Note: The transition 196

139 is highly specific to the p-nitrophenyl urea core.[2]

LC Conditions (MS-Compatible)

-

Column: Waters ACQUITY UPLC BEH C18 (100 mm

2.1 mm, 1.7 -

Mobile Phase:

-

Gradient: Steep gradient (5% B to 95% B in 5 minutes) to focus the peak and maximize signal-to-noise ratio.

Sample Preparation & Extraction Logic

The choice of extraction depends heavily on the matrix (e.g., plasma, drug substance powder, or reaction mixture).[1]

Workflow Logic Diagram

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample type and required sensitivity.[1]

Protocol: Liquid-Liquid Extraction (LLE) for Trace Analysis

-

Aliquot: Transfer 500

L of sample (or dissolved solid) into a glass centrifuge tube. -

Extract: Add 2.0 mL of Ethyl Acetate . (Ureas partition well into EtOAc; Nitro groups stabilize the organic phase preference).[2]

-

Agitate: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

Concentrate: Transfer the supernatant (organic top layer) to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.[2]

-

Reconstitute: Dissolve residue in 200

L of Mobile Phase (20:80 MeCN:Water). Vortex vigorously. -

Filter: 0.2

m PTFE filter into LC vial.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1][2] | Ensure Mobile Phase pH is acidic (pH ~2-3).[2] Increase buffer strength or switch to a "End-capped" column. |

| Carryover | Urea adsorption to injector loop.[2] | Implement a needle wash with 50:50 Methanol:DMSO .[2] The DMSO helps solubilize stubborn urea deposits.[2] |

| Low Recovery (LLE) | MNPU trapped in protein/matrix.[2] | Use "Salting Out" LLE.[2][5] Add 100 mg NaCl to the aqueous phase before adding Ethyl Acetate to push MNPU into the organic layer.[2] |

| Signal Suppression (MS) | Matrix effect.[2][6] | Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high.[2] Nitro compounds often ionize better in APCI negative mode if Positive ESI fails.[2] |

References

-

SIELC Technologies. (2018).[2] Method for Analysis of (4-Methyl-2-nitrophenyl)urea. Application Note. Link

-

Agilent Technologies. (2015).[2] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Application Note 5991-5678EN. Link

-

PubChem. (2025).[2] Compound Summary: (4-Nitrophenyl)urea.[2][3][7] National Library of Medicine.[2] Link[2]

-

Marku, E., et al. (2025).[1][2] Development and Validation of LC-MS/MS Method for Nitrofuran Metabolites. Preprints.org.[2][6] Link[2][6]

-

Wang, J., et al. (2017).[1][2][5][8] Development of a multi-matrix LC-MS/MS method for urea quantitation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 2. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Methyl-2-nitrophenyl)urea | SIELC Technologies [sielc.com]

- 4. syncsci.com [syncsci.com]

- 5. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Urease Inhibitors using N-Methyl-N'-(4-nitrophenyl)urea

Abstract

This application note details a robust High-Throughput Screening (HTS) workflow for identifying urease inhibitors, utilizing N-Methyl-N'-(4-nitrophenyl)urea (MNPU) as a reference probe. Urease (EC 3.5.1.[1]5) is a critical target for treating Helicobacter pylori infections and managing agricultural nitrogen loss. While hydroxamic acids are standard inhibitors, urea derivatives like MNPU provide a distinct structural scaffold for exploring competitive inhibition and structure-activity relationships (SAR). This guide provides a validated protocol for a colorimetric ammonia detection assay (Berthelot method) adapted for 384-well microplates, alongside a secondary cytotoxicity counter-screen to ensure hit specificity.

Introduction & Mechanistic Rationale

The Target: Urease

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which spontaneously decomposes into a second molecule of ammonia and carbon dioxide.[2][3] This reaction causes a rapid pH increase, facilitating pathogen survival in acidic environments (e.g., the stomach) and volatilization of nitrogen in soil.

The Probe: N-Methyl-N'-(4-nitrophenyl)urea (MNPU)

Chemical Structure: A urea core flanked by a methyl group and a para-nitrophenyl moiety. Mechanism of Action: MNPU acts as a substrate analog. The urea bridge mimics the natural substrate, positioning the compound within the active site. The electron-withdrawing nitro group on the phenyl ring modulates the electron density of the urea carbonyl, potentially altering binding affinity compared to unsubstituted phenylureas. Why Screen with MNPU?

-

Structural Diversity: It represents a non-hydroxamic acid scaffold, avoiding the pharmacokinetic issues often associated with hydroxamates (e.g., rapid hydrolysis).

-

Spectroscopic Handle: The nitrophenyl group serves as a useful UV-Vis handle for quality control (QC) of compound integrity.

-

Toxicity Benchmarking: Structurally related to the rodenticide Vacor (PNU), MNPU serves as a critical control for assessing off-target cytotoxicity in hit-to-lead optimization.

Reaction Pathway

The screening assay relies on the quantification of ammonia produced during urea hydrolysis.

Figure 1: Mechanism of enzymatic hydrolysis and inhibition. MNPU competes with Urea for the active site, reducing Ammonia production.

Experimental Protocol: Urease Inhibition HTS

This protocol is optimized for a 384-well format using the Indophenol (Berthelot) method, which is superior to Nessler’s reagent for HTS due to higher sensitivity and lack of mercury waste.

Materials & Reagents

| Component | Specification | Preparation Notes |

| Enzyme | Jack Bean Urease (Type III) | Dissolve in Phosphate Buffer (pH 7.4). Keep on ice. |

| Substrate | Urea (Ultra-pure) | 500 mM stock in deionized water. |

| Inhibitor | MNPU (CAS 538-32-9) | 10 mM stock in 100% DMSO. Store at -20°C. |

| Buffer | 25 mM PBS, pH 7.4 | Include 1 mM EDTA to chelate stray heavy metals. |

| Reagent A | Phenol-Nitroprusside | 1% Phenol, 0.005% Sodium Nitroprusside. |

| Reagent B | Alkaline Hypochlorite | 0.5% NaOH, 0.1% NaOCl (Active Chlorine). |

Assay Workflow (384-Well Plate)

Step 1: Compound Transfer

-

Dispense 0.5 µL of MNPU (or test compounds) into assay wells.

-

Controls:

-

High Control (HC): 0.5 µL DMSO (0% Inhibition).

-

Low Control (LC): 0.5 µL Standard Inhibitor (e.g., Acetohydroxamic acid, 10 mM) or No Enzyme.

-

Step 2: Enzyme Incubation (Pre-Incubation)

-

Dispense 20 µL of Urease solution (4 U/mL) into all wells except "No Enzyme" blanks.

-

Centrifuge plate (1000 rpm, 1 min) to ensure mixing.

-

Incubate: 15 minutes at room temperature (RT). Crucial: This allows slow-binding inhibitors like urea derivatives to equilibrate.

Step 3: Substrate Addition

-

Dispense 20 µL of Urea solution (50 mM final concentration).

-

Incubate: 30 minutes at RT.

Step 4: Detection (Berthelot Reaction)

-

Add 30 µL of Reagent A (Phenol-Nitroprusside).

-

Add 30 µL of Reagent B (Alkaline Hypochlorite).

-

Incubate: 20–30 minutes at RT. A blue color will develop in active wells.

Step 5: Readout

-

Measure Absorbance at 630 nm (or 670 nm) on a microplate reader.

Figure 2: Step-by-step liquid handling workflow for the colorimetric urease assay.

Secondary Screening: Cytotoxicity Profiling

Because N-Methyl-N'-(4-nitrophenyl)urea contains a nitro-aromatic group, it carries a risk of metabolic activation (nitro-reduction) leading to cytotoxicity. A counter-screen is mandatory to distinguish specific urease inhibition from general protoplasmic poisoning.

Protocol: MTT Cell Viability Assay

Cell Line: HepG2 (Liver) or HEK293 (Kidney). Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add MNPU at the IC50 concentration found in the urease assay (and 10x higher). Incubate 24h.

-

Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media, add DMSO to dissolve formazan crystals.

-

Read: Absorbance at 570 nm.

Interpretation:

-

Ideal Hit: High Urease Inhibition + High Cell Viability (>80%).

-

Toxic Hit: High Urease Inhibition + Low Cell Viability (<50%). Note: MNPU analogs may show toxicity due to similarity with Vacor.

Data Analysis & Validation

Calculation of Percent Inhibition

-

OD_Max: Enzyme + Substrate + DMSO (No Inhibitor).[4]

-

OD_Min: Buffer + Substrate (No Enzyme).

Quality Control Metrics

To validate the assay run, calculate the Z-factor (

-

Acceptance Criteria:

indicates a robust assay. -

Expected IC50 for MNPU: Typically in the low micromolar range (10–100 µM) depending on the urease source (Jack Bean vs. H. pylori).

Troubleshooting Guide

| Observation | Root Cause | Solution |

| High Background (Blue in Blanks) | Ammonia contamination in water/air. | Use fresh ultrapure water; seal plates; avoid cleaning with ammonia-based detergents. |

| Precipitation | MNPU insolubility. | Ensure final DMSO concentration is <1% but sufficient to solvate. Sonicate stock. |

| Low Signal | Enzyme degradation. | Prepare fresh enzyme daily; keep on ice; check pH of buffer. |

References

-

Urease Inhibitor Screening Protocols Abcam. "Urease Inhibitor Screening Kit (Colorimetric) Protocol." [Link]

-

Virtual and In Vitro Screening for Urease Inhibitors National Institutes of Health (NIH) / PubMed Central. "Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening." [Link]

-

Chemical Properties of Phenylurea Derivatives PubChem. "N-(4-nitrophenyl)urea Compound Summary." [Link]

-

Urease Inhibition Mechanisms Royal Society of Chemistry (RSC). "Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches." [Link]

-

General Urease Test Methodology American Society for Microbiology. "Urease Test Protocol." [Link]

Sources

Application Note: Evaluation of N-Methyl-N'-(4-nitrophenyl)urea in Cancer Cell Line Models

Executive Summary & Scientific Rationale

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) represents a distinct class of aryl-urea derivatives , a structural motif central to modern oncology drug design. Unlike the carcinogen N-methyl-N-nitrosourea (MNU), which alkylates DNA, MNPU functions as a non-covalent small molecule modulator.

The urea bridge (–NH–CO–NH–) acts as a "molecular hinge," capable of forming bidentate hydrogen bonds with key residues (e.g., Glu/Asp) in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin. The 4-nitrophenyl moiety introduces a strong electron-withdrawing group (EWG), potentially enhancing the compound's metabolic stability and altering its dipole moment for improved hydrophobic pocket penetration.

This guide provides a standardized workflow for evaluating MNPU, transitioning from chemical preparation to phenotypic screening and mechanistic deconvolution.

Chemical Preparation & Stability[1][2]

Challenge: Aryl ureas, particularly those with nitro-substitutions, exhibit poor aqueous solubility and can precipitate in cell culture media if not managed correctly. Solution: A "Step-Down" dilution protocol using DMSO as the primary vehicle.

Protocol A: Stock Solution Preparation

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl Sulfoxide), Cell Culture Grade | Avoid Ethanol; urea derivatives are less stable in protic solvents over time. |

| Concentration | 100 mM (Master Stock) | High concentration minimizes DMSO volume in final assay. |

| Storage | -20°C or -80°C | Protect from light. The nitro group can be photo-reactive. |

| Stability | 3 Months at -20°C | Critical: Avoid repeated freeze-thaw cycles. Aliquot into 20 µL vials. |

Protocol B: Working Solution (The "Step-Down" Method)

Directly adding 100 mM stock to media often causes micro-precipitation, leading to false negatives.

-

Intermediate Dilution: Dilute 100 mM Master Stock 1:10 in pure DMSO to create a 10 mM Sub-Stock.

-

Media Preparation: Dilute the 10 mM Sub-Stock into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS) to achieve 2x the final desired concentration.

-

Example: To test at 50 µM, prepare a 100 µM solution in media.

-

-

Vehicle Control: Prepare media with DMSO matching the highest concentration used (Must be < 0.5% v/v final).

Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (

Experimental Design

-

Seeding Density: 3,000–5,000 cells/well (96-well plate).

-

Duration: 72 hours (Standard for antiproliferative agents).

-

Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM (Logarithmic spacing).

Step-by-Step Protocol

-

Seeding: Plate cells in 100 µL media. Incubate for 24 hours to allow attachment.

-

Treatment: Remove old media. Add 100 µL of fresh media containing MNPU (prepared via Protocol B).

-

Triplicates are mandatory.

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Readout (CCK-8 Preferred):

-

Add 10 µL CCK-8 reagent per well.

-

Incubate 1–4 hours (monitor color change).

-

Measure Absorbance at 450 nm.

-

-

Calculation:

Fit data to a non-linear regression (sigmoidal dose-response) to calculate

Mechanistic Validation: The "Kinase vs. Tubulin" Fork

Aryl ureas typically follow one of two mechanisms. You must distinguish these early to save resources.

-

Path A (Kinase Inhibition): Similar to Sorafenib.[1] Arrests cells in G1 phase.

-

Path B (Tubulin Destabilization): Similar to Combretastatin. Arrests cells in G2/M phase.

Diagram: Mechanistic Decision Tree

Caption: Logical workflow to deconvolute the mechanism of action for aryl-urea derivatives based on cell cycle phenotype.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

-

Treatment: Treat

cells with MNPU at -

Harvest: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.

-

Staining:

-

Wash ethanol away with PBS (2x).

-

Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

-

Incubate 30 mins at 37°C in dark.

-

-

Acquisition: Analyze on Flow Cytometer (PE channel).

-

Kinase Inhibitor Signature: Increase in G0/G1 peak.

-

Tubulin Inhibitor Signature: Massive increase in G2/M peak.

-

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitation in wells | Compound insolubility in aqueous media. | Reduce final concentration; ensure DMSO < 0.5%; warm media before addition. |

| No cytotoxicity ( | Compound lacks potency or cell permeability. | Verify structure (NMR); test in a more sensitive line (e.g., HL-60 leukemia); consider liposomal formulation. |

| High toxicity in Vehicle Control | DMSO concentration too high. | Ensure final DMSO is |

| Inconsistent | Evaporation in outer wells (Edge Effect). | Fill outer wells with PBS; use only inner 60 wells for assay. |

References

-

Structure-Activity Relationships of Urea Derivatives: Zhang, S., et al. (2020).[2][3][4] "Urea Derivatives as Anticancer Agents."[1][2][3][4][5][6][7] Anti-Cancer Agents in Medicinal Chemistry. Context: Establishes the urea scaffold as a privileged structure for kinase inhibition.

-

Diarylureas as Kinase Inhibitors (Sorafenib Analogues): Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Context: Provides the mechanistic baseline for aryl-urea behavior in cancer cells.

-

Solubility Protocols for Hydrophobic Small Molecules: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Context: Foundation for the "Step-Down" dilution protocol.

-

Cell Cycle Analysis Methodology: Pozarowski, P., & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology. Context: Standard protocol for PI staining and G1/G2 interpretation.

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

Technical Application Guide: N-Methyl-N'-(4-nitrophenyl)urea in Drug Discovery

[1]

Executive Summary

N-Methyl-N'-(4-nitrophenyl)urea (CAS: 13866-64-3) serves as a critical pharmacophore scaffold and reference standard in medicinal chemistry.[1] Its primary utility lies in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , where the 1,3-disubstituted urea moiety acts as a transition-state mimic of the epoxide substrate.[1] Furthermore, this scaffold is structurally homologous to the "hinge-binding" or "allosteric" domains of several Type II kinase inhibitors (e.g., Sorafenib derivatives), making it a valuable fragment for Structure-Activity Relationship (SAR) profiling in oncology.[1]

This guide details the mechanistic grounding, handling protocols, and assay workflows for utilizing this compound in sEH inhibition screens and cytotoxicity profiling.[1]

Chemical Properties & Handling[1]

| Property | Specification |

| Chemical Formula | C₈H₉N₃O₃ |

| Molecular Weight | 195.18 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Low solubility in water.[1] |

| Stability | Stable at -20°C (solid).[1] Solutions in DMSO stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles. |

| Handling Precaution | The nitro-aromatic moiety can be reduced metabolically; handle with PPE.[1] Potential skin sensitizer.[1] |

Expert Insight:

-

Solubility: The N-methyl group improves solubility in organic solvents compared to the non-methylated parent urea, but aqueous solubility remains poor.[1] For biological assays, prepare a 100 mM stock in 100% DMSO and dilute into assay buffer (final DMSO < 1%) immediately prior to use.[1]

-

Stability: Urea bonds are generally stable, but hydrolysis can occur at extreme pH (<2 or >12) or high temperatures.[1] Keep assay buffers near physiological pH (7.4).[1]

Mechanism of Action: sEH Inhibition

The primary application of N-Methyl-N'-(4-nitrophenyl)urea is as a competitive inhibitor of Soluble Epoxide Hydrolase (sEH).[1]

-

Target: Mammalian sEH (Ephx2).[1]

-

Physiological Role: sEH hydrolyzes anti-inflammatory Epoxy Fatty Acids (EpFAs) like EETs (epoxyeicosatrienoic acids) into pro-inflammatory diols (DHETs).[1][2]

-

Inhibition Mechanism: The urea carbonyl oxygen forms a hydrogen bond with the catalytic Tyrosine residues (Tyr383/Tyr466 in human sEH), while the N-H protons hydrogen bond with the catalytic Aspartate (Asp335).[1] This mimics the transition state of the epoxide ring opening.[1]

Mechanistic Pathway Diagram

Caption: Competitive inhibition of sEH by the urea pharmacophore prevents the degradation of anti-inflammatory EETs.[3]

Protocol 1: Fluorometric sEH Inhibition Assay[1]

This protocol utilizes a fluorogenic substrate (e.g., PHOME or CMNPC) which becomes fluorescent upon hydrolysis by sEH.[1] N-Methyl-N'-(4-nitrophenyl)urea is used to determine IC50 values.[1]

Materials

-

Enzyme: Recombinant Human sEH (approx. 1-5 nM final concentration).[1]

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC.[1] Final conc: 50 µM.[1]

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA (essential to prevent enzyme wall loss).

-

Plate: 96-well black, flat-bottom polystyrene plate.[1]

Step-by-Step Methodology

-

Preparation of Stocks:

-

Plate Loading:

-

Add 1 µL of compound dilution to respective wells. (Include DMSO-only control).

-

Add 49 µL of Enzyme solution.

-

Pre-incubation: Incubate for 5 minutes at 30°C to allow inhibitor binding.[1]

-

-

Reaction Initiation:

-

Kinetic Measurement:

-

Immediately read fluorescence on a plate reader (Excitation: 330 nm, Emission: 465 nm for PHOME).[1]

-

Mode: Kinetic read, every 30 seconds for 10-20 minutes at 30°C.

-

-

Data Analysis:

Self-Validating Check: The background hydrolysis (no enzyme) must be <5% of the enzyme signal.[1] If high, check buffer pH or substrate stability.[1]

Protocol 2: Cell Viability & Cytotoxicity Screening

While primarily an enzyme inhibitor, urea derivatives can exhibit off-target cytotoxicity (e.g., kinase inhibition).[1] This protocol validates the "therapeutic window" or investigates anticancer potential.[1][4][5]

Materials

-

Cells: HepG2 (liver) or HUVEC (endothelial) for toxicity; A549 or MCF-7 for anticancer screening.[1]

-

Reagent: MTT or Resazurin (Alamar Blue).[1]

-

Media: DMEM + 10% FBS.[1]

Workflow Diagram

Caption: Standard workflow for assessing cellular toxicity of urea derivatives.

Step-by-Step Methodology

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

Treatment:

-

Detection (MTT):

-

Analysis:

Structure-Activity Relationship (SAR) Context[1]

For medicinal chemists, N-Methyl-N'-(4-nitrophenyl)urea represents a specific node in the SAR tree:

-

The Urea Bridge: Essential for hydrogen bonding (Donor-Acceptor-Donor motif).[1]

-

4-Nitrophenyl Group:

-

N-Methylation:

-

Critical Note: N-methylation can sometimes reduce potency if the methyl group sterically clashes with the enzyme active site or removes a necessary H-bond donor.[1] Comparing this compound to the non-methylated analog (N-(4-nitrophenyl)urea) reveals the specific steric tolerance of the target pocket.[1]

References

-

Morisseau, C., & Hammock, B. D. (2013).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Models of Hypertension and Inflammation.[1] Annual Review of Pharmacology and Toxicology.[1] Link[1]

-

Kitamura, S., et al. (2017).[1][9][10] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales.[1][9] PLOS ONE.[1][9] Link[1][9]

-

Shen, H. C., & Hammock, B. D. (2012).[1] Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

BenchChem. (2025).[1][6] Urea Derivatives in Modern Drug Discovery: Application Notes.Link[1]

-

PubChem. Compound Summary for CID 313520: (4-Nitrophenyl)urea.[1] National Library of Medicine.[1] Link[1]

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 10. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Methyl-N'-(4-nitrophenyl)urea (MNPU) as a Reference Standard

This Application Note is designed for researchers in Medicinal Chemistry , Supramolecular Biology , and Toxicology . It addresses the specific utility of N-Methyl-N'-(4-nitrophenyl)urea (MNPU) , distinct from its carcinogenic analog N-Methyl-N-nitrosourea (MNU).

HExecutive Summary & Critical Distinction

N-Methyl-N'-(4-nitrophenyl)urea (MNPU) is a functionalized urea derivative primarily utilized as a positive control in anion recognition assays and as a structural reference standard in toxicology .

Its electron-withdrawing nitro group (

⚠️ CRITICAL SAFETY WARNING ⚠️

DO NOT CONFUSE WITH N-METHYL-N-NITROSOUREA (MNU).

-

MNPU (This Topic): Urea derivative. Used in sensing/binding. Moderate toxicity.

-

MNU (N-Nitroso): Potent alkylating agent. Carcinogen/Mutagen. Used to induce tumors/diabetes.

Verification: Ensure your vial label reads C

Core Application: Positive Control in Supramolecular Binding

In medicinal chemistry and supramolecular biology, MNPU is the industry-standard positive control for validating anion-binding capability in non-aqueous solvents. It validates the quality of aprotic solvents (DMSO/Acetonitrile) and the activity of anionic guests (Fluoride, Acetate).

Mechanism of Action

MNPU acts as a neutral receptor. Upon exposure to basic anions (e.g.,

-

Signal Transduction: The interaction induces a Charge-Transfer (CT) transition involving the 4-nitrophenyl moiety.

-

Readout: A visible color change (Colorless

Yellow/Orange) and a bathochromic shift in UV-Vis absorption.

Protocol 1: UV-Vis Titration (Binding Constant Determination)

Objective: Determine the association constant (

Reagents:

-

Host: MNPU (10 mM stock in dry DMSO).

-

Guest: Tetrabutylammonium Fluoride (TBAF) or Acetate (100 mM stock in dry DMSO).

-

Solvent: HPLC-grade Acetonitrile or DMSO (Water content < 0.1%).

Workflow:

-